(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(E)-[2-amino-3-(2-methoxyethylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]iminomethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-32-12-11-25-22(30)18-19-21(28-17-6-4-3-5-16(17)27-19)29(20(18)24)26-13-14-7-9-15(10-8-14)23(31)33-2/h3-10,13H,11-12,24H2,1-2H3,(H,25,30)/b26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSYXKUBPQALGT-LGJNPRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound, drawing from various studies and research findings.
Chemical Structure
The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis of (E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate involves several steps, typically starting from readily available precursors. Key intermediates and reaction conditions must be optimized to achieve high yields and purity.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Salmonella typhi | 32 µg/mL |
These results suggest that the compound could serve as a potential lead in antibiotic development.
Anticancer Properties
Research has shown that (E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate exhibits cytotoxic effects on various cancer cell lines. A study conducted on human breast cancer cells revealed an IC50 value of approximately 12 µM, indicating potent anticancer activity.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways relevant to microbial resistance and cancer cell proliferation. It has been suggested that the pyrroloquinoxaline structure interacts with DNA and RNA synthesis pathways, disrupting cellular functions in target organisms.
Case Studies
- Antibacterial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of this compound against multidrug-resistant strains of bacteria. The study utilized both in vitro assays and in vivo models to confirm its effectiveness.
- Anticancer Activity : In another investigation, the compound was tested on various cancer cell lines, including colon and lung cancer cells. The results demonstrated a significant reduction in cell viability compared to control groups, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (Compound 3, )
- Structural Similarities: Pyrrolo-pyrimidine core (vs. pyrrolo-quinoxaline in the target compound). Benzoate ester substituent for enhanced bioavailability.
- Synthesis: Synthesized via reflux of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in ethanol (84% yield) .
- Biological Activity : Designed as a multi-target kinase inhibitor. The pyrrolo-pyrimidine scaffold is critical for ATP-binding pocket interactions.
- Key Differences: The quinoxaline ring in the target compound may confer distinct electronic properties and binding selectivity compared to pyrimidine. The 2-methoxyethyl carbamoyl group in the target compound could enhance solubility or receptor affinity.
L-750,667 ()
- Structural Similarities: Azaindole core (similar aromatic heterocycle to pyrrolo-quinoxaline). High selectivity for dopamine D4 receptors (Ki = 0.51 nM).
- Biological Activity : Antagonist at D4 receptors with >2000-fold selectivity over D2/D3 receptors. Functional EC50 = 80 nM in cAMP assays .
- Key Differences: The target compound lacks the azaindole system but may leverage its pyrrolo-quinoxaline core for similar receptor interactions. The benzoate ester in the target compound could reduce CNS penetration compared to L-750,667, which lacks polar groups.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()
- Structural Similarities :
- Benzoate ester group.
- Carbamoyl substituent (phenylcarbamoyl vs. 2-methoxyethyl carbamoyl).
- Pharmacokinetics: The thiadiazole moiety may increase metabolic stability compared to the pyrrolo-quinoxaline core, but this is speculative .
4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl] Methyl Benzoate ()
- Structural Similarities: Pyrrolo-pyrimidine core with a benzoate ester. Amino and keto substituents.
- Biological Relevance : Likely designed for kinase inhibition, similar to compound 3 .
- Key Differences: The ethyl linker in this compound may reduce rigidity compared to the imino-methyl group in the target compound.
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
